Prop-2-enyl Nitrate
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Overview
Description
Prop-2-enyl Nitrate, also known as allyl nitrate, is an organic compound with the molecular formula C3H5NO3. It is an ester of nitric acid and allyl alcohol. This compound is known for its use in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl Nitrate can be synthesized through the esterification of allyl alcohol with nitric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include maintaining a low temperature to prevent the decomposition of the product.
Industrial Production Methods
In industrial settings, the production of nitric acid, 2-propen-1-yl ester involves the continuous esterification process. This method ensures a higher yield and purity of the product. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl Nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include allyl alcohol, allyl amine, and various oxidized derivatives of the ester.
Scientific Research Applications
Prop-2-enyl Nitrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid, 2-propen-1-yl ester involves the release of nitric oxide, which is a potent signaling molecule. Nitric oxide interacts with various molecular targets, including soluble guanylate cyclase, leading to the production of cyclic GMP. This pathway is crucial for various physiological processes, including vasodilation and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another nitrate ester with similar vasodilatory effects.
Isosorbide dinitrate: Used in the treatment of angina pectoris.
Isosorbide mononitrate: A nitrate ester with a longer duration of action compared to others.
Uniqueness
Prop-2-enyl Nitrate is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to release nitric oxide makes it valuable in both research and industrial applications.
Properties
IUPAC Name |
prop-2-enyl nitrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c1-2-3-7-4(5)6/h2H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRMXXQNSIVZNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168359 |
Source
|
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16770-74-4 |
Source
|
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016770744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitric acid, 2-propen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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